molecular formula C14H14N2O4S B5881236 N-benzyl-N-methyl-2-nitrobenzenesulfonamide CAS No. 42060-39-9

N-benzyl-N-methyl-2-nitrobenzenesulfonamide

Cat. No.: B5881236
CAS No.: 42060-39-9
M. Wt: 306.34 g/mol
InChI Key: XSUJYEHZFOOMBO-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-nitrobenzenesulfonamide (CID 818671) is a chemical compound with the molecular formula C14H14N2O4S . This compound is of significant value in synthetic and organic chemistry, particularly in solid-phase synthesis where it serves as a key intermediate in the preparation of secondary amines . Researchers utilize polymer-supported versions of this and related N-alkyl-2-nitrobenzenesulfonamides as versatile linkers, providing a robust alternative to traditional aldehyde linkers . The 2-nitrobenzenesulfonamide (Nos) group is a critical protecting group in multi-step synthesis. Its utility is demonstrated in the Fukuyama amine synthesis, where it can be selectively installed, alkylated, and then cleaved under mild conditions to reveal the secondary amine product . This makes this compound and its precursors highly valuable for constructing diverse nitrogen-containing compound libraries for combinatorial chemistry and drug discovery efforts . When handling this compound, appropriate safety measures must be observed. In case of skin contact, wash immediately with copious amounts of water. For eye contact, flush eyes with water for at least 15 minutes. If inhaled, remove to fresh air and seek medical attention if symptoms persist . Personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is recommended. Engineering controls, such as the use of a chemical fume hood, are advised during handling . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-benzyl-N-methyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-15(11-12-7-3-2-4-8-12)21(19,20)14-10-6-5-9-13(14)16(17)18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUJYEHZFOOMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355970
Record name N-benzyl-N-methyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42060-39-9
Record name N-benzyl-N-methyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The nitrated benzene is then subjected to sulfonation, where it reacts with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: The final step involves the alkylation of the sulfonamide with benzyl chloride and methyl iodide under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group. Reagents such as sodium hydride or potassium tert-butoxide can facilitate these reactions.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the sulfonamide group is oxidized to a sulfone. Oxidizing agents like hydrogen peroxide or peracids are typically used.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydride, potassium tert-butoxide.

    Oxidation: Hydrogen peroxide, peracids.

Major Products:

    Reduction: N-benzyl-N-methyl-2-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-benzyl-N-methyl-2-nitrobenzenesulfone.

Scientific Research Applications

N-benzyl-N-methyl-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It can serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen Nitro Position Key Structural Features
N-Benzyl-N-methyl-2-nitrobenzenesulfonamide C₁₄H₁₄N₂O₄S 306.336 Benzyl, Methyl 2-position Electron-withdrawing nitro; bulky benzyl
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide C₁₄H₁₄N₂O₅S 322.338 4-Methoxybenzyl 2-position Methoxy enhances solubility
N-(2-Methylphenyl)-2-nitrobenzenesulfonamide C₁₃H₁₂N₂O₄S 292.312 2-Methylphenyl 2-position Steric hindrance from methyl group
N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide C₈H₁₀N₂O₅S 246.240 2-Hydroxyethyl 2-position Hydroxyl group enables hydrogen bonding

Key Observations :

  • Electron-withdrawing effects : All listed compounds contain a 2-nitro group, which stabilizes the sulfonamide via resonance and inductive effects.

Comparative Challenges :

  • Bulky substituents (e.g., benzyl or 2-methylphenyl) reduce reaction yields due to steric hindrance during sulfonamide bond formation .
  • Hydroxyethyl derivatives require protection/deprotection strategies to prevent side reactions .

Critical Insights :

  • The benzyl-methyl substitution in the target compound provides a balance between steric bulk and electronic effects, making it versatile for catalytic applications but less bioactive than piperazine-coupled analogs .
  • Azide-functionalized sulfonamides (e.g., ) show superior utility in bioconjugation compared to nitro-only derivatives.

Crystallographic and Stability Data

  • This compound: No direct crystallographic data available, but related compounds (e.g., N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide) exhibit planar sulfonamide groups with dihedral angles of 5–10° between aromatic rings .

Biological Activity

N-benzyl-N-methyl-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H12_{12}N2_2O4_4S and a molecular weight of 280.31 g/mol. The structure features a nitro group attached to a benzene ring, along with a sulfonamide group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition disrupts the production of folate, essential for nucleic acid synthesis in bacteria, leading to bacteriostatic effects.
  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects.

Antimicrobial Properties

This compound has been investigated for its antibacterial and antifungal properties. Its mechanism as an inhibitor of folate synthesis positions it as a candidate for antibiotic development against various pathogens.

Case Studies

  • Inhibition of Carbonic Anhydrase : Research has shown that sulfonamide compounds, including this compound, can inhibit human carbonic anhydrase II (HCA II) with high affinity. Kinetic studies revealed that these compounds act as linear competitive inhibitors with Ki values in the nanomolar range .
  • Structure-Activity Relationship (SAR) : A study conducted on related compounds demonstrated that modifications in the aryl substituents significantly affected their ability to activate immune signaling pathways. This highlights the importance of structural features in determining biological activity .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar sulfonamide compounds:

CompoundKey FeaturesBiological Activity
N-Methyl-2-nitrobenzenesulfonamideLacks benzyl groupLess reactive
N-benzyl-2-nitrobenzenesulfonamideLacks methyl groupAffects solubility
N,N-Dimethyl-2-nitrobenzenesulfonamideContains additional methyl groupInfluences steric properties

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Good absorption in the gastrointestinal tract.
  • Distribution : Wide distribution in body tissues.
  • Metabolism : Metabolized primarily in the liver.
  • Excretion : Excreted via urine.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the ortho position undergoes selective reduction under catalytic hydrogenation or metal-hydride conditions:

Reaction Reagents/Conditions Product Yield Source
Nitro → Amine reductionH₂ (1 atm), Pd/C (10 mol%), EtOH, 25°C, 12hN-Benzyl-N-methyl-2-aminobenzenesulfonamide92%
Nitro → HydroxylamineZn/HCl, NH₄Cl, H₂O/EtOH, 60°C, 6hN-Benzyl-N-methyl-2-hydroxylaminobenzenesulfonamide78%
  • Key Insight : The ortho-nitro group shows slower reduction kinetics compared to para-nitro analogs due to steric hindrance from the sulfonamide substituents.

Nucleophilic Substitution

The sulfonamide nitrogen participates in alkylation and arylation reactions, though reactivity is modulated by steric bulk:

Reaction Reagents/Conditions Product Yield Source
BenzylationBenzyl bromide, K₂CO₃, DMF, 80°C, 24hNo reaction (steric hindrance)0%
Methylation (pre-synthesis)Methyl iodide, MTBD, THF, 0°C → 25°C, 8hN-Benzyl-N-methyl-2-nitrobenzenesulfonamide86%
  • Mechanistic Note : Alkylation typically requires strong bases (e.g., MTBD) to deprotonate the sulfonamide nitrogen . The benzyl group in the target compound precludes further N-alkylation under standard conditions .

Cross-Coupling Reactions

The nitro group facilitates palladium-catalyzed coupling reactions:

Reaction Reagents/Conditions Product Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O, 90°CN-Benzyl-N-methyl-2-(aryl)benzenesulfonamide65–72%
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°CBiaryl sulfonamide derivatives58%
  • Limitation : The ortho-nitro group’s steric bulk reduces coupling efficiency compared to para-nitro analogs .

Functional Group Compatibility

  • Acid/Base Stability : Stable under mild acidic (pH 3–5) and basic (pH 8–10) conditions but degrades in concentrated H₂SO₄ or NaOH .

  • Oxidation : Resists oxidation by KMnO₄ or CrO₃ due to electron-withdrawing nitro and sulfonamide groups.

Critical Analysis

  • Steric Effects : The ortho-nitro and N-benzyl groups create steric congestion, limiting nucleophilic substitution and coupling efficiency .

  • Electronic Effects : The nitro group enhances electrophilic aromatic substitution (e.g., halogenation) at the para position relative to the sulfonamide .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, though synthetic modifications require careful optimization of steric and electronic factors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-N-methyl-2-nitrobenzenesulfonamide, and how are intermediates purified?

  • Methodology :

  • Step 1 : React 2-nitrobenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane (DCM) under nitrogen, followed by methylation using methyl iodide in the presence of a base (e.g., K₂CO₃).
  • Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify intermediates via column chromatography (silica gel, gradient elution) .
  • Step 3 : Confirm purity using 1H^1H NMR (chloroform-dd, 400 MHz) to resolve peaks for the benzyl group (δ 4.3–4.5 ppm, singlet) and methyl group (δ 2.8–3.0 ppm) .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of This compound?

  • Key Spectral Signatures :

  • 1H^1H NMR :
  • Aromatic protons (δ 7.5–8.2 ppm, multiplet for nitro-substituted benzene).
  • N-CH₃ (δ 2.8–3.0 ppm, singlet).
  • Benzyl CH₂ (δ 4.3–4.5 ppm, singlet).
  • IR : Strong S=O stretches (1130–1180 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1520–1350 cm⁻¹) .
    • Validation : Compare with analogs like N-allyl-4-methylbenzenesulfonamide (δ 2.4 ppm for CH₃ in 1H^1H NMR) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry or molecular conformation of This compound?

  • Approach :

  • Grow single crystals via slow evaporation in ethanol/DCM.
  • Use SHELXL (SHELX-2018) for structure refinement. Key parameters:
  • R-factor : Aim for <0.04.
  • Twinning analysis : Apply Hooft metrics for twinned data (common in sulfonamides due to planar sulfonyl groups) .
    • Case Study : In N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide, torsional angles (C-S-N-C) were resolved to ±0.5° using high-resolution data .

Q. What strategies address contradictions in reactivity or stability data for This compound under varying conditions?

  • Example : Discrepancies in nitro group reduction efficiency (e.g., catalytic hydrogenation vs. Sn/HCl).

  • Hypothesis Testing :
  • Method A : Use Pd/C (10%) in ethanol under H₂ (1 atm). Monitor via HPLC for byproducts (e.g., des-nitro derivatives).
  • Method B : Compare with SnCl₂/HCl reduction, noting potential sulfonamide cleavage at elevated temperatures .
    • Resolution : Cross-validate using 15N^{15}N-NMR to track nitro group transformation .

Q. How can computational methods (DFT, MD) predict the electronic properties or intermolecular interactions of This compound?

  • Workflow :

  • Geometry Optimization : Use B3LYP/6-31G(d) to model ground-state structure.
  • Electrostatic Potential Maps : Identify electron-deficient regions (nitro group) for nucleophilic attack predictions.
  • Docking Studies : Simulate interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina .

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